molecular formula C7H14O2 B041586 3-(oxolan-2-yl)propan-1-ol CAS No. 767-08-8

3-(oxolan-2-yl)propan-1-ol

Cat. No.: B041586
CAS No.: 767-08-8
M. Wt: 130.18 g/mol
InChI Key: XVYHFICIWQBZDI-UHFFFAOYSA-N
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Description

2-Furanpropanol, tetrahydro-, also known as tetrahydro-2-furanpropanol, is an organic compound with the molecular formula C7H14O2. It is a derivative of furan and is characterized by a tetrahydrofuran ring structure with a hydroxymethyl group attached to it. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furanpropanol, tetrahydro- can be synthesized through the catalytic hydrogenation of furan derivatives. One common method involves the hydrogenation of 2-furanpropanol under high pressure of hydrogen using a skeletal Cu-Al catalyst . This process results in the formation of tetrahydro-2-furanpropanol.

Industrial Production Methods

In industrial settings, the production of 2-Furanpropanol, tetrahydro- often involves the use of high-pressure hydrogenation reactors. The reaction conditions typically include temperatures around 300°C and hydrogen pressures of 50 atm . The use of skeletal Cu-Al catalysts is preferred due to their efficiency in promoting the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

2-Furanpropanol, tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be further reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Tetrahydrofuran-2-carboxylic acid.

    Reduction: Tetrahydro-2-furanmethanol.

    Substitution: Tetrahydro-2-furanyl chloride.

Scientific Research Applications

2-Furanpropanol, tetrahydro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furanpropanol, tetrahydro- is unique due to its specific structure, which combines the properties of both furan and tetrahydrofuran rings. This gives it distinct reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-(oxolan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHFICIWQBZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883349
Record name 2-Furanpropanol, tetrahydro-
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

767-08-8
Record name Tetrahydro-2-furanpropanol
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Record name 2-Furanpropanol, tetrahydro-
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Record name 2-FURANPROPANOL, TETRAHYDRO-
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Record name 2-Furanpropanol, tetrahydro-
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Record name 2-Furanpropanol, tetrahydro-
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Record name Tetrahydrofuran-2-propan-1-ol
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Synthesis routes and methods

Procedure details

To a solution of 3-(tetrahydrofuran-2-yl)propanoic acid (11.5 g, 80.0 mmol) in anhydrous THF (200 mL) was added borane (160 mL, 160 mmol, 1 mol/L in THF) dropwise under N2 and the mixture was stirred at rt overnight. The reaction mixture was quenched with MeOH and concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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